molecular formula C18H20N2O2 B352459 {1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol CAS No. 615279-84-0

{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol

Cat. No. B352459
CAS RN: 615279-84-0
M. Wt: 296.4g/mol
InChI Key: SRPNQXIGQJWRRX-UHFFFAOYSA-N
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Description

{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits a unique mechanism of action that allows it to interact with specific biological targets, making it a promising candidate for the development of new drugs.

Scientific Research Applications

DNA Interaction and Cellular Applications

Benzimidazole derivatives, such as Hoechst 33258, are known for their strong affinity to bind to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. This characteristic makes them valuable tools in cell biology for chromosome and nuclear staining, analysis of nuclear DNA content via flow cytometry, and the investigation of plant chromosomes. The unique binding properties of benzimidazole compounds facilitate their use in studying the molecular basis of DNA sequence recognition and binding, serving as a foundation for rational drug design and understanding cellular mechanisms (Issar & Kakkar, 2013).

Chemical Synthesis and Material Science

Research on benzimidazole derivatives extends into the realms of chemistry and material science, where their variable chemical properties and structural versatility are exploited. For instance, the synthesis and applications of compounds containing benzimidazole units in electronic devices, luminescent elements, and photoelectric conversion elements highlight the potential of these molecules in creating advanced materials. This versatility suggests a broad range of scientific applications, from organic light-emitting diodes (OLEDs) to colorimetric pH sensors, underscoring the importance of benzimidazole derivatives in developing new materials and technologies (Boča et al., 2011).

Environmental and Energy Applications

Benzimidazole frameworks are also investigated for their applications in environmental science and energy technology. For example, nitrogen-doped covalent triazine frameworks based on benzimidazole have shown promise for CO2 capture due to their high surface area, structural tunability, and physicochemical stability. Such materials are crucial for addressing climate change by enabling efficient CO2 sequestration and conversion into useful products, illustrating the environmental significance of benzimidazole-based compounds (Mukhtar et al., 2020).

properties

IUPAC Name

[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14-6-4-7-15(12-14)22-11-5-10-20-17-9-3-2-8-16(17)19-18(20)13-21/h2-4,6-9,12,21H,5,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPNQXIGQJWRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806077
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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